coenzyme A

Catalog No.
S565598
CAS No.
85-61-0
M.F
C21H36N7O16P3S
M. Wt
767.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
coenzyme A

CAS Number

85-61-0

Product Name

coenzyme A

IUPAC Name

[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate

Molecular Formula

C21H36N7O16P3S

Molecular Weight

767.5 g/mol

InChI

InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14+,15-,16+,20-/m1/s1

InChI Key

RGJOEKWQDUBAIZ-MOSQOTBSSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O

Synonyms

CoA, CoASH, Coenzyme A

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O
  • Fatty acid synthesis and oxidation: CoA is involved in the breakdown of fatty acids for energy production (β-oxidation) and their synthesis for storage (lipogenesis) [Source: National Institutes of Health, ].
  • Krebs cycle: CoA participates in the Krebs cycle, a central metabolic pathway for generating energy (ATP) by transferring the acetyl group from acetyl-CoA to initiate the cycle [Source: Khan Academy, ].
  • Ketogenesis: Under conditions of limited carbohydrate availability, CoA plays a role in the formation of ketone bodies, an alternative energy source for the brain and other tissues [Source: National Institutes of Health, ].
  • Cholesterol and acetylcholine biosynthesis: CoA is essential for the synthesis of cholesterol, a crucial component of cell membranes, and acetylcholine, a vital neurotransmitter [Source: National Center for Biotechnology Information, ].
  • Amino acid degradation and neurotransmitter biosynthesis: CoA participates in the breakdown of several amino acids and the synthesis of certain neurotransmitters like dopamine and serotonin [Source: National Center for Biotechnology Information, ].

Coenzyme A and its Derivatives in Research

Beyond its fundamental role in cellular metabolism, CoA and its derivatives are valuable tools in various scientific research applications:

  • Metabolic studies: By measuring the levels and distribution of CoA and its derivatives within cells or tissues, researchers gain insights into metabolic activity and potential dysfunctions [Source: National Center for Biotechnology Information, ].
  • Drug development: Researchers are investigating the potential of CoA derivatives as therapeutic agents in various diseases, including neurological disorders, metabolic disorders, and certain cancers [Source: National Center for Biotechnology Information, ].
  • Enzyme characterization: CoA and its derivatives are used as substrates or coenzymes in enzyme assays to study their activity and function [Source: Cold Spring Harbor Laboratory, ].
  • Origin: CoA is synthesized within the cell from pantothenic acid (vitamin B5), cysteine, and adenosine triphosphate (ATP) [].
  • Significance: CoA is essential for numerous metabolic pathways, including:
    • Fatty acid metabolism: Both synthesis and degradation of fatty acids involve CoA for the transport of acyl groups [].
    • Citric acid cycle: CoA, in the form of acetyl-CoA, serves as the primary fuel source for the cycle, where energy is extracted from carbohydrates, fats, and proteins [].
    • Steroid synthesis: The synthesis of cholesterol and other steroids utilizes acetyl-CoA as a building block [].
    • Amino acid metabolism: Certain amino acids are broken down into molecules that can be converted to acetyl-CoA, feeding into the citric acid cycle [].

Molecular Structure Analysis

CoA is a complex molecule with three key components []:

  • Adenosine 3',5'-diphosphate (ADP): This moiety functions as a recognition site for enzymes due to its widespread presence in nucleotide-binding folds.
  • 4'-Phosphopantetheine: This linker arm connects the ADP to the reactive thiol group.
  • β-Mercaptoethylamine: This terminal group contains a highly reactive thiol (-SH) group that forms thioester bonds with acyl groups during cellular processes.

The key feature of CoA's structure is the high-energy thioester bond between the thiol group and the transferred acyl moiety. This bond allows CoA to efficiently transfer functional groups between molecules [].


Chemical Reactions Analysis

CoA is involved in a vast number of enzymatic reactions. Here are some key examples:

  • Synthesis of Acetyl-CoA: During the breakdown of glucose (glycolysis) or fatty acids (β-oxidation), pyruvate is converted to acetyl-CoA by the enzyme pyruvate dehydrogenase.
CH3COCOO- + CoA + NAD+ -> CH3COSCoA + CO2 + NADH (Equation 1)
  • Entry into the Citric Acid Cycle: Acetyl-CoA reacts with oxaloacetate to form citrate, the first intermediate of the citric acid cycle, catalyzed by citrate synthase [].
CH3COSCoA + H2C-COO- + CH2-COOH -> CH2COOH-C(COO-)-CH2-COSCoA + H2O (Equation 2) []
  • Fatty Acid Synthesis: Malonyl-CoA, derived from acetyl-CoA, condenses with acetyl-CoA to initiate the elongation process of fatty acid chains [].

These are just a few examples, and CoA participates in numerous other reactions within cells.


Physical And Chemical Properties Analysis

  • Melting point: Not applicable, as CoA decomposes at high temperatures.
  • Boiling point: Not applicable, as CoA decomposes at high temperatures.
  • Solubility: CoA is highly soluble in water [].
  • Stability: CoA is relatively unstable and readily hydrolyzes under acidic or basic conditions [].

CoA's primary function is to act as an acyl group carrier through the formation and cleavage of thioester bonds. The highly reactive thiol group of CoA readily forms thioester bonds with various carboxylic acids, creating activated intermediates (acyl-CoA). These activated molecules can then participate in diverse biochemical reactions, allowing for the efficient transfer of functional groups between different molecules within the cell [].

Physical Description

Solid

XLogP3

-5.8

UNII

SAA04E81UX

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 156 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 155 of 156 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Coenzyme A is a coenzyme containing pantothenic acid, adenosine 3-phosphate 5-pyrophosphate, and cysteamine; involved in the transfer of acyl groups, notably in transacetylations.

Pictograms

Irritant

Irritant

Other CAS

85-61-0

Wikipedia

Coenzyme A

Use Classification

Cosmetics -> Emollient; Solvent

General Manufacturing Information

Coenzyme A: ACTIVE

Dates

Modify: 2023-08-15

[Cloning and functional verification of carboxyl CoA ligases(AeCCLs) in Arnebia euchroma]

Tan Li, Jiu-Wen Liang, Rui-Shan Wang, Xiu-Fu Wan, Quan Yang, Lan-Ping Guo, Sheng Wang, Lu-Qi Huang
PMID: 34047119   DOI: 10.19540/j.cnki.cjcmm.20210120.101

Abstract

Carboxyl CoA ligases(CCLs) is an important branch of adenylate synthetase gene family, which mainly has two-step catalytic reactions. Firstly, in the presence of adenosine triphosphate, it can catalyze the pyrophosphorylation of carboxylateswith diffe-rent structures to form corresponding acyl adenosine monophosphate intermediates. Secondly, adenosine monophosphate was replaced by free electrons in the mercaptan group of enzyme A or other acyl receptors by nucleophilic attack to form thioesters. In this study, on the basis of the transcriptome database of Arnebia euchroma, two genes were selected, named AeCCL5(XP_019237476.1) and AeCCL7(XP_019237476.1). Bioinformatics analysis showed that their relative molecular weights were 60.569 kDa and 60.928 kDa, theoretical PI were 8.59 and 8.92, respectively. They both have transmembrane domains but without signal peptide. By multiple sequence alignment and phylogenetic tree analysis, we found that the similarity between AeCCLs and other plant homologous proteins was not high, and the substrate binding sites of AeCCLs were not highly conserved. The reasons might be that the sequence and structure need to adapt to the changes of new substrates in the process of evolution. In this study, the full-length of AeCCL5 and AecCCL7 were cloned into the expression vector pCDFDuet-1. The proteins of AeCCL5 and AeCCL7 with His-tag were expressed in Escherichia coli. The proteins of AeCCL5 and AeCCL7 were purified by nickel column. In vitro enzymatic reactions proved that both AeCCL5 and AeCCL7 can participate in the upstream phenylpropane pathway of shikonin biosynthesisby catalyzing 4-coumaric acid to produce 4-coumarin-CoA, and then to synthesis p-hydroxybenzoic acid, which is an important precursor of shikonin biosynthesis in A. euchroma.


Amide Bond Formation Using 4-Coumarate: CoA Ligase from Arabidopsis thaliana

Takahiro Mori, Kiyofumi Wanibuchi, Hiroyuki Morita, Ikuro Abe
PMID: 34053981   DOI: 10.1248/cpb.c21-00404

Abstract

Amide bond formation is one of the most fundamental reactions in organic chemistry, and amide bonds constitute the key functional groups in natural products, peptides, and pharmaceuticals. Here we demonstrate the chemoenzymatic syntheses of 4-coumaroyl- and hexanoyl-amino acids, using 4-coumarate: CoA ligase from the model plant Arabidopsis thaliana (At4CL2). At4CL2 accepts 4-coumaric acid and hexanoic acid as the carboxylate substrates to generate acyl adenylates, which are captured by the amino group of amino acids to afford a series of N-acyl amides. This study shows the potential of 4CL for application as a biocatalyst to generate a series of biologically active amide compounds.


Phylogeny and subcellular localization analyses reveal distinctions in monocot and eudicot class IV acyl-CoA-binding proteins

Xue Jiang, Lijian Xu, Ying Gao, Mingliang He, Qingyun Bu, Wei Meng
PMID: 34505938   DOI: 10.1007/s00425-021-03721-1

Abstract

Plant class IV ACBPs diverged with the split of monocots and eudicots. Difference in the subcellular localization supported the functional variation of plant class IV ACBP. Acyl-CoA-binding proteins (ACBPs) are divided into class I-IV in plants. Class IV ACBPs are kelch motif containing proteins that are specific to plants. The currently known subcellular localizations of plant class IV ACBPs are either in the cytosol (Arabidopsis) or in the peroxisomes (rice). However, it is not clear whether peroxisomal localization of class IV ACBP is a shared character that distinguishes eudicots and monocots. Here, the phylogeny of class IV ACBPs from 73 plant species and subcellular localization of class IV ACBPs from six monocots and eudicots were conducted. Phylogenetic analysis of 112 orthologues revealed that monocot class IV ACBPs were basal to the monophyletic clade formed by eudicots and basal angiosperm. Transient expression of GFP fusions in onion epidermal cells demonstrated that monocot maize (Zea mays), wheat (Triticum aestivum), and sorghum (Sorghum bicolor) and eudicot poplar (Populus trichocarpa) all contained at least one peroxisomal localized class IV ACBP, while orthologues from cucumber (Cucumis sativus L.) and soybean (Glycine max) were all cytosolic. Combining the location of Arabidopsis and rice class IV ACBPs, it indicates that maintaining at least one peroxisomal class IV ACBP could be a shared feature within the tested monocots, while cytosolic class IV ACBPs would be preferred in the tested eudicots. Furthermore, the interaction between OsACBP6 and peroxisomal ATP-binding cassette (ABC) transporter provided clues for the functional mechanism of OsACBP6.


Pitavastatin stimulates retinal angiogenesis via HMG-CoA reductase-independent activation of RhoA-mediated pathways and focal adhesion

Zhi Li, Jing Zhang, Yanni Xue, Ying He, Lanlan Tang, Min Ke, Yan Gong
PMID: 34328550   DOI: 10.1007/s00417-021-05328-4

Abstract

Excessive angiogenesis of the retina is a key component of irreversible causes of blindness in many ocular diseases. Pitavastatin is a cholesterol-lowering drug used to reduce the risk of cardiovascular diseases. Various studies have shown the effects of pitavastatin on angiogenesis but the conclusions are contradictory. The effects of pitavastatin on retinal angiogenesis have not been revealed. This study investigated the effects of pitavastatin at clinically relevant concentrations on retinal angiogenesis and its underlying mechanisms using retinal microvascular endothelial cells (RMECs).
The effects of pitavastatin on retinal angiogenesis were determined using in vitro model of retinal angiogenesis, endothelial cell migration, adhesion, proliferation, and apoptosis assays. The mechanism studies were conducted using immunoblotting and stress fiber staining.
Pitavastatin stimulated capillary network formation of RMECs in a similar manner as vascular endothelial growth factor (VEGF) and lipopolysaccharide (LPS). Pitavastatin also increased RMEC migration, adhesion to Matrigel, growth, and survival. The combination of pitavastatin with VEGF or LPS was more effective than VEGF or LPS alone in stimulating biological activities of RMECs, suggesting that pitavastatin can enhance the stimulatory effects of VEGF and LPS on retinal angiogenesis. Pitavastatin acted on RMECs in a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase-independent manner. In contrast, pitavastatin activated pro-angiogenic microenvironment via promoting the secretion of VEGF and stimulated retinal angiogenesis via multiple mechanisms including activation of RhoA-mediated pathways, induction of focal adhesion complex formation, and activation of ERK pathway.
Our work provides a preclinical evidence on the pro-angiogenic effect of pitavastatin in retina via multiple mechanisms that are irrelevant to mevalonate pathway.


Gladwin Suryatin Alim, Tomoka Iwatani, Kenji Okano, Shigeru Kitani, Kohsuke Honda
PMID: 33990309   DOI: 10.1128/AEM.00541-21

Abstract

Coenzyme A (CoA) is an essential cofactor present in all domains of life and is involved in numerous metabolic pathways, including fatty acid metabolism, pyruvate oxidation through the tricarboxylic acid (TCA) cycle, and the production of secondary metabolites. This characteristic makes CoA a commercially valuable compound in the pharmaceutical, cosmetic, and clinical industries. However, CoA is difficult to accumulate in living cells at a high level, since it is consumed in multiple metabolic pathways, hampering its manufacturing by typical cell cultivation and extraction approaches. The feedback inhibition by CoA to a biosynthetic enzyme, pantothenate kinase (PanK), is also a serious obstacle for the high-titer production of CoA. To overcome this challenge,
production of CoA, in which the CoA biosynthetic pathway was reconstructed outside cells using recombinant thermophilic enzymes, was performed. The
pathway was designed to be insensitive to the feedback inhibition of CoA using CoA-insensitive type III PanK from the thermophilic bacterium Thermus thermophilus. Furthermore, a statistical approach using design of experiments (DOE) was employed to rationally determine the enzyme loading ratio to maximize the CoA production rate. Consequently, 0.94 mM CoA could be produced from 2 mM d-pantetheine through the designed pathway. We hypothesized that the insufficient conversion yield is attributed to the high
value of T. thermophilus PanK toward ATP. Based on these observations, possible CoA regulation mechanisms in T. thermophilus and approaches to improve the feasibility of CoA production through the
pathway have been investigated.
The biosynthesis of coenzyme A (CoA) in bacteria and eukaryotes is regulated by feedback inhibition targeting type I and type II pantothenate kinase (PanK). Type III PanK is found only in bacteria and is generally insensitive to CoA. Previously, type III PanK from the hyperthermophilic bacterium Thermotoga maritima was shown to defy this typical characteristic and instead shows inhibition toward CoA. In the present study, phylogenetic analysis combined with functional analysis of type III PanK from thermophiles revealed that the CoA-sensitive behavior of type III PanK from T. maritima is uncommon. We cloned type III PanKs from Thermus thermophilus and
sp. strain 30 and showed that neither enzyme's activities were inhibited by CoA. Furthermore, we utilized type III PanK for a one-pot cascade reaction to produce CoA.


The structural basis of fatty acid elongation by the ELOVL elongases

Laiyin Nie, Tomas C Pascoa, Ashley C W Pike, Simon R Bushell, Andrew Quigley, Gian Filippo Ruda, Amy Chu, Victoria Cole, David Speedman, Tiago Moreira, Leela Shrestha, Shubhashish M M Mukhopadhyay, Nicola A Burgess-Brown, James D Love, Paul E Brennan, Elisabeth P Carpenter
PMID: 34117479   DOI: 10.1038/s41594-021-00605-6

Abstract

Very long chain fatty acids (VLCFAs) are essential building blocks for the synthesis of ceramides and sphingolipids. The first step in the fatty acid elongation cycle is catalyzed by the 3-keto acyl-coenzyme A (CoA) synthases (in mammals, ELOVL elongases). Although ELOVLs are implicated in common diseases, including insulin resistance, hepatic steatosis and Parkinson's, their underlying molecular mechanisms are unknown. Here we report the structure of the human ELOVL7 elongase, which comprises an inverted transmembrane barrel surrounding a 35-Å long tunnel containing a covalently attached product analogue. The structure reveals the substrate-binding sites in the narrow tunnel and an active site deep in the membrane. We demonstrate that chain elongation proceeds via an acyl-enzyme intermediate involving the second histidine in the canonical HxxHH motif. The unusual substrate-binding arrangement and chemistry suggest mechanisms for selective ELOVL inhibition, relevant for diseases where VLCFAs accumulate, such as X-linked adrenoleukodystrophy.


Aspergillus niger uses the peroxisomal CoA-dependent β-oxidative genes to degrade the hydroxycinnamic acids caffeic acid, ferulic acid, and p-coumaric acid

R J M Lubbers, A Dilokpimol, J Visser, R P de Vries
PMID: 33950281   DOI: 10.1007/s00253-021-11311-0

Abstract

Aromatic compounds are important molecules which are widely applied in many industries and are mainly produced from nonrenewable sources. Renewable sources such as plant biomass are interesting alternatives for the production of aromatic compounds. Ferulic acid and p-coumaric acid, a precursor for vanillin and p-vinyl phenol, respectively, can be released from plant biomass by the fungus Aspergillus niger. The degradation of hydroxycinnamic acids such as caffeic acid, ferulic acid, and p-coumaric acid has been observed in many fungi. In A. niger, multiple metabolic pathways were suggested for the degradation of hydroxycinnamic acids. However, no genes were identified for these hydroxycinnamic acid metabolic pathways. In this study, several pathway genes were identified using whole-genome transcriptomic data of A. niger grown on different hydroxycinnamic acids. The genes are involved in the CoA-dependent β-oxidative pathway in fungi. This pathway is well known for the degradation of fatty acids, but not for hydroxycinnamic acids. However, in plants, it has been shown that hydroxycinnamic acids are degraded through this pathway. We identified genes encoding hydroxycinnamate-CoA synthase (hcsA), multifunctional β-oxidation hydratase/dehydrogenase (foxA), 3-ketoacyl CoA thiolase (katA), and four thioesterases (theA-D) of A. niger, which were highly induced by all three tested hydroxycinnamic acids. Deletion mutants revealed that these genes were indeed involved in the degradation of several hydroxycinnamic acids. In addition, foxA and theB are also involved in the degradation of fatty acids. HcsA, FoxA, and KatA contained a peroxisomal targeting signal and are therefore predicted to be localized in peroxisomes. KEY POINTS: • Metabolism of hydroxycinnamic acid was investigated in Aspergillus niger • Using transcriptome data, multiple CoA-dependent β-oxidative genes were identified. • Both foxA and theB are involved in hydroxycinnamate but also fatty acid metabolism.


Novel Bisubstrate Inhibitors for Protein N-Terminal Acetyltransferase D

Youchao Deng, Sunbin Deng, Yi-Hsun Ho, Sarah M Gardner, Zhi Huang, Ronen Marmorstein, Rong Huang
PMID: 34110812   DOI: 10.1021/acs.jmedchem.1c00141

Abstract

Protein N-terminal acetyltransferase D (NatD, NAA40) that specifically acetylates the alpha-N-terminus of histone H4 and H2A has been implicated in various diseases, but no inhibitor has been reported for this important enzyme. Based on the acetyl transfer mechanism of NatD, we designed and prepared a series of highly potent NatD bisubstrate inhibitors by covalently linking coenzyme A to different peptide substrates via an acetyl or propionyl spacer. The most potent bisubstrate inhibitor displayed an apparent
value of 1.0 nM. Biochemical studies indicated that bisubstrate inhibitors are competitive to the peptide substrate and noncompetitive to the cofactor, suggesting that NatD undergoes an ordered Bi-Bi mechanism. We also demonstrated that these inhibitors are highly specific toward NatD, displaying about 1000-fold selectivity over other closely related acetyltransferases. High-resolution crystal structures of NatD bound to two of these inhibitors revealed the molecular basis for their selectivity and inhibition mechanism, providing a rational path for future inhibitor development.


Structures of a non-ribosomal peptide synthetase condensation domain suggest the basis of substrate selectivity

Thierry Izoré, Y T Candace Ho, Joe A Kaczmarski, Athina Gavriilidou, Ka Ho Chow, David L Steer, Robert J A Goode, Ralf B Schittenhelm, Julien Tailhades, Manuela Tosin, Gregory L Challis, Elizabeth H Krenske, Nadine Ziemert, Colin J Jackson, Max J Cryle
PMID: 33947858   DOI: 10.1038/s41467-021-22623-0

Abstract

Non-ribosomal peptide synthetases are important enzymes for the assembly of complex peptide natural products. Within these multi-modular assembly lines, condensation domains perform the central function of chain assembly, typically by forming a peptide bond between two peptidyl carrier protein (PCP)-bound substrates. In this work, we report structural snapshots of a condensation domain in complex with an aminoacyl-PCP acceptor substrate. These structures allow the identification of a mechanism that controls access of acceptor substrates to the active site in condensation domains. The structures of this complex also allow us to demonstrate that condensation domain active sites do not contain a distinct pocket to select the side chain of the acceptor substrate during peptide assembly but that residues within the active site motif can instead serve to tune the selectivity of these central biosynthetic domains.


Targeting

Joanna C Evans, Dinakaran Murugesan, John M Post, Vitor Mendes, Zhe Wang, Navid Nahiyaan, Sasha L Lynch, Stephen Thompson, Simon R Green, Peter C Ray, Jeannine Hess, Christina Spry, Anthony G Coyne, Chris Abell, Helena I M Boshoff, Paul G Wyatt, Kyu Y Rhee, Tom L Blundell, Clifton E Barry 3rd, Valerie Mizrahi
PMID: 33939919   DOI: 10.1021/acsinfecdis.0c00904

Abstract

Coenzyme A (CoA) is a ubiquitous cofactor present in all living cells and estimated to be required for up to 9% of intracellular enzymatic reactions.
(Mtb) relies on its own ability to biosynthesize CoA to meet the needs of the myriad enzymatic reactions that depend on this cofactor for activity. As such, the pathway to CoA biosynthesis is recognized as a potential source of novel tuberculosis drug targets. In prior work, we genetically validated CoaBC as a bactericidal drug target in Mtb
and
. Here, we describe the identification of compound
, a small molecule inhibitor of the 4'-phosphopantothenoyl-l-cysteine synthetase (PPCS; CoaB) domain of the bifunctional Mtb CoaBC, and show that this compound displays on-target activity in Mtb. Compound
was found to inhibit CoaBC uncompetitively with respect to 4'-phosphopantothenate, the substrate for the CoaB-catalyzed reaction. Furthermore, metabolomic profiling of wild-type Mtb H37Rv following exposure to compound
produced a signature consistent with perturbations in pantothenate and CoA biosynthesis. As the first report of a direct small molecule inhibitor of Mtb CoaBC displaying target-selective whole-cell activity, this study confirms the druggability of CoaBC and chemically validates this target.


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